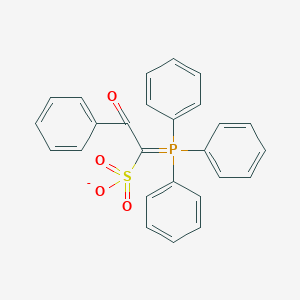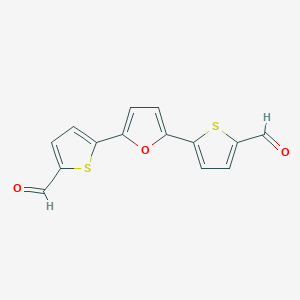
1-ethyl-3-prop-2-enylbenzimidazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3-prop-2-enylbenzimidazol-2-imine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features an imidazole ring fused to a benzene ring, with ethyl and prop-2-enyl substituents at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-prop-2-enylbenzimidazol-2-imine typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with an aldehyde or ketone, followed by the introduction of ethyl and prop-2-enyl groups through alkylation reactions. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization and subsequent alkylation steps.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial for obtaining the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-3-prop-2-enylbenzimidazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or prop-2-enyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-ethyl-3-prop-2-enylbenzimidazol-2-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-prop-2-enylbenzimidazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzimidazole ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethylbenzimidazole: Lacks the prop-2-enyl group, which may affect its biological activity.
3-prop-2-enylbenzimidazole: Lacks the ethyl group, which may influence its chemical reactivity.
1-methyl-3-prop-2-enylbenzimidazole: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-ethyl-3-prop-2-enylbenzimidazol-2-imine is unique due to the presence of both ethyl and prop-2-enyl groups, which can influence its chemical and biological properties. These substituents can affect the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27g/mol |
Nom IUPAC |
1-ethyl-3-prop-2-enylbenzimidazol-2-imine |
InChI |
InChI=1S/C12H15N3/c1-3-9-15-11-8-6-5-7-10(11)14(4-2)12(15)13/h3,5-8,13H,1,4,9H2,2H3 |
Clé InChI |
BQOVFDKHAWCJFY-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC=C |
SMILES canonique |
CCN1C2=CC=CC=C2N(C1=N)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(4-bromo-2-methylphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494503.png)
![3-amino-N-(4-bromo-3-methylphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494504.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-(3-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494506.png)
![6-Amino-4-(2,3-dimethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B494508.png)
![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B494510.png)




![[(Z)-2-cyclohexyl-1-ethoxyethenoxy]-trimethylsilane](/img/structure/B494522.png)




